Irenolone

概要

説明

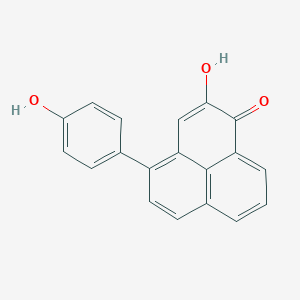

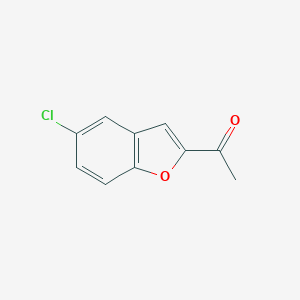

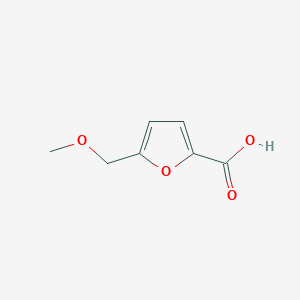

Irenolone is an organic compound with the chemical formula C19H12O3 . It is a yellow crystalline solid that is soluble in some organic solvents such as diethyl ether and dichloromethane . This compound is used as a drug intermediate and has various applications. It is being researched for its anti-inflammatory, antioxidant, and anti-tumor properties .

Synthesis Analysis

This compound is generally obtained through chemical synthesis . A common synthesis method involves the reaction of 4-hydroxyphenylboronic acid with 2-hydroxy-1-naphthoic acid, undergoing a dehydration condensation reaction in the presence of an appropriate catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of ten CH groups and nine quaternary carbons, including one carbonyl (179.2 ppm, s) and two oxygenated carbons (157.5 and 150.5 ppm) .Chemical Reactions Analysis

This compound has been found to have the strongest ability to share electrons with iron atoms, indicating strong chemical reaction activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.3 and a predicted density of 1.433±0.06 g/cm3 . Its boiling point is predicted to be 573.7±50.0 °C .科学的研究の応用

Influenza Research and Bioinformatics

Irenolone is indirectly linked to influenza research through the Influenza Research Database (IRD). IRD supports research and development of vaccines, diagnostics, and therapeutics against influenza viruses. It offers a comprehensive collection of influenza-related data, analysis tools, and user community support. This database can be instrumental in exploring compounds like this compound for their potential antiviral properties (Zhang et al., 2016).

Phytoanticipins in Agriculture

A study identified a phenalenone-type phytoanticipin, 4′-dehydroxy-irenolone, from Musa selected hybrid resistant cultivar SH-3481. This compound, related to this compound, plays a role in plant defense mechanisms, offering insights into agricultural applications for disease resistance (Javier Gutiérrez Luis et al., 1999).

Single-Subject Experimental Research (SSER)

Although not directly related to this compound, the principles of SSER can be applied to research on this compound's effects. SSER is crucial in evaluating the effectiveness of treatments in various domains, including potentially exploring the effects of compounds like this compound (Rakap, 2015).

Induced Resistance in Plants

Research on induced resistance (IR) in plants can provide insights into the role of compounds like this compound in enhancing plant defense mechanisms. Understanding the principles of IR can aid in applying this compound in agriculture for disease resistance and crop protection (De Kesel et al., 2021).

Gamma Irradiation in Medicinal Plants

Studies on the effects of gamma irradiation on medicinal plants, such as Ginkgo biloba, could provide insights into the potential enhancement of this compound's properties through similar techniques. These approaches are crucial for improving the medicinal qualities of plant-derived compounds (Pereira et al., 2015).

Anticholinesterase and Antioxidant Potentials

Research on the anticholinesterase and antioxidant potentials of different plant extracts offers a framework for studying this compound's possible benefits in neurological disorders and oxidative stress (Zeb et al., 2014).

Antioxidant and Anti-Inflammatory Potential

The study of phenolic acids and flavonoid fractions in various plants, their antioxidant, anti-inflammatory, and anti-septic potentials, can guide research into similar properties of this compound (Choi et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Irenolone is a type of phytoalexin, a group of natural products defined by their physiological rather than their structural features . These compounds are yielded de novo by some plant organs when provoked by physical, microbiological, or chemical agents . .

Mode of Action

As a phytoalexin, it is known to play a role in the defense mechanisms of plants . Phytoalexins are typically produced in response to pathogen attacks, suggesting that this compound may interact with components of the pathogen to inhibit its growth or spread .

Biochemical Pathways

It’s known that the production of phytoalexins like this compound involves complex biochemical pathways that are activated in response to pathogen attacks . The exact pathways and their downstream effects specific to this compound remain to be elucidated.

Result of Action

As a phytoalexin, it is likely to contribute to the plant’s defense mechanisms against pathogens . The exact molecular and cellular effects, however, require further investigation.

Action Environment

The action of this compound, like other phytoalexins, can be influenced by environmental factors. For instance, the production of phytoalexins is typically triggered by pathogen attacks, suggesting that the presence of pathogens in the environment can influence the action and efficacy of this compound

生化学分析

Biochemical Properties

Irenolone is a red powder with a molecular formula of C19H12O3 . It has a boiling point of 573.7±50.0 °C . The compound interacts with various biomolecules in biochemical reactions

Cellular Effects

It has been found in bananas and French plantains , suggesting it may play a role in the biochemistry of these plants .

Molecular Mechanism

It has been suggested that this compound may have a role in corrosion inhibition, with more aromatic rings and polar groups showing excellent corrosion inhibition performance .

Metabolic Pathways

It has been suggested that this compound may be involved in the metabolism of iron .

Transport and Distribution

It has been suggested that this compound may be involved in the transport and distribution of iron .

特性

IUPAC Name |

2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKPTIDKHEGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

149184-19-0 | |

| Record name | Irenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 °C | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)